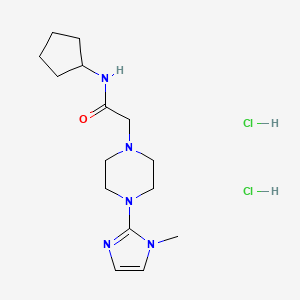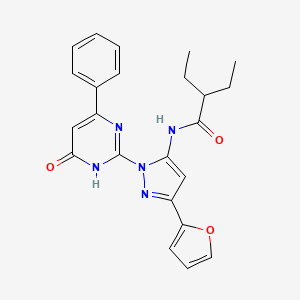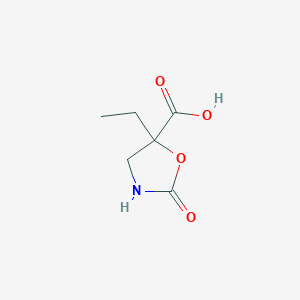
2-(4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Heteroaromatic Compounds with Annelated Seven-Membered Rings
Research by Weber and Daniel (1979) explored the cyclization of aminothiophenes to diazepinones, leading to the synthesis of thienotriazolodiazepinone and related compounds. Such compounds have applications in the synthesis of heteroaromatic compounds with potential for use in material science and as intermediates in pharmaceutical synthesis (Weber & Daniel, 1979).
Synthesis and Antimicrobial Evaluation
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating potential as antimicrobial agents. The study underscores the versatility of incorporating sulfonyl and acyl groups into heterocyclic compounds for the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Sulfonyl Derivatives of Phenoxyacetamide
Research by Cremlyn and Pannell (1978) on sulfonyl derivatives of phenoxyacetamide highlights the chemical versatility and reactivity of sulfonyl and acetoxy groups in synthesizing compounds that could be precursors to various bioactive molecules or functional materials (Cremlyn & Pannell, 1978).
Sequential Migration of Sulfonyl Groups
Heo et al. (2020) described the sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines, demonstrating a method for the structural modification of sulfonyl-containing compounds. This research has implications for the development of novel compounds with potential applications in medicinal chemistry and material science (Heo et al., 2020).
Synthesis of Phenoxy Amide Derivatives
Wang et al. (2011) investigated the synthesis of phenoxy amide derivatives, focusing on the influence of solvent on chlorination. The study provides insight into the chemical synthesis techniques that can be applied to the development of compounds with phenoxy and amide groups for various scientific applications, including material science and pharmaceuticals (Wang et al., 2011).
properties
IUPAC Name |
2-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c18-17(21)12-24-15-2-4-16(5-3-15)26(22,23)20-8-1-7-19(9-10-20)14-6-11-25-13-14/h2-5,14H,1,6-13H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFNQKKHCXMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933149.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide](/img/structure/B2933152.png)



![4-[[1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2933158.png)


![2,6-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2933163.png)
![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2933166.png)

![(2-Fluoro-5-methylphenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B2933169.png)
![N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)